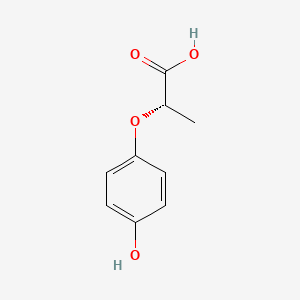

(2S)-2-(4-hydroxyphenoxy)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

105118-15-8 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(2S)-2-(4-hydroxyphenoxy)propanoic acid |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

AQIHDXGKQHFBNW-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)O |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 4 Hydroxyphenoxy Propanoic Acid

Chemical Synthesis Pathways

Traditional chemical synthesis provides several reliable, albeit sometimes complex, pathways to produce (2S)-2-(4-hydroxyphenoxy)propanoic acid. These methods often involve multiple steps, including the use of protecting groups and harsh reaction conditions.

Hydrolytic Routes from Acyl Derivatives

One straightforward chemical approach involves the hydrolysis of ester or acyl derivatives of the target compound. This deprotection step is typically the final stage in a multi-step synthesis, cleaving an ester or acyl group to reveal the final carboxylic acid and hydroxyl functionalities.

For instance, 2-(4-Acetoxyphenoxy)propanoic acid can be hydrolyzed by refluxing it in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid. prepchem.com This process efficiently removes the acetyl protecting group from the phenolic oxygen, yielding 2-(4-hydroxyphenoxy)propanoic acid with high purity. prepchem.com Similarly, the hydrolysis of the corresponding methyl ester, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, can be achieved using sodium hydroxide (B78521) in an aqueous solution at room temperature. chemicalbook.com Another example involves the hydrolysis of 2-(4-hydroxyphenoxy) ethyl propionate (B1217596) using a 10% sodium hydroxide solution, followed by acidification to yield the final product. google.com

Table 1: Examples of Hydrolytic Synthesis

| Precursor | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-(4-Acetoxyphenoxy)propanoic acid | Ethanol, conc. Hydrochloric acid | Reflux for 2 hours | 93% prepchem.com |

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | Sodium hydroxide, Water | 20°C for 3 hours | 92.3% chemicalbook.com |

Multi-Step Alkylation and Halogenation Protocols

More intricate synthetic routes leverage alkylation and halogenation steps. A notable method begins with phenol (B47542) and S-2-chloropropionic acid, which undergo an alkylation reaction to form 2-phenoxypropionic acid. google.com This intermediate is then subjected to a halogenation reaction to produce 2-(4-halophenoxy)propionic acid. google.com The final step is a hydrolysis reaction, often catalyzed by a supported copper chloride catalyst, to yield the desired R-2-(4-hydroxyphenoxy)propanoic acid. google.com This pathway is advantageous due to its simple and readily available starting materials. google.com

Another protocol uses hydroquinone (B1673460) as a starting material, where one hydroxyl group is first protected to prevent the formation of diether byproducts. google.com The protected hydroquinone is then reacted with an alkylating agent like 2-bromopropionic acid ethyl ester. google.com The synthesis concludes with deprotection of the hydroxyl group and hydrolysis of the ester to furnish the final acid. google.com

Phenol-Derived Condensation Strategies

Condensation reactions starting from phenol derivatives, particularly hydroquinone, are a common industrial approach. One such process involves the direct reaction of hydroquinone with an S-2-halopropanoic acid, such as S-2-chloropropanoic acid, in the presence of a base. epo.org To prevent oxidative side reactions that can color the product, a mild reducing agent like sodium bisulphite is often added to the reaction mixture. epo.org

A one-step synthesis has also been developed that involves the condensation of hydroquinone and a halogenated methyl propionate (e.g., (S)-(-)-2-methyl chloropropionate) in a polar aprotic solvent. google.com This method is noted for its simple process and high yield. google.com Another strategy uses hydroquinone and ethyl lactate (B86563) as raw materials. google.compatsnap.com The ethyl lactate is first converted to an intermediate such as ethyl 2-bromopropionate, which then reacts with a protected hydroquinone. google.com Subsequent hydrolysis yields the target molecule. google.com This method avoids the generation of difficult-to-remove byproducts by protecting one of hydroquinone's hydroxyl groups. patsnap.com

Biocatalytic and Biotechnological Production Strategies

In response to the demand for greener and more selective synthesis methods, biocatalytic approaches have been developed. These strategies employ microorganisms or their isolated enzymes to perform specific chemical transformations, often with high stereoselectivity and under mild conditions.

Microbial Hydroxylation Systems for Phenoxypropionic Acid Precursors

A key biotechnological route is the regioselective hydroxylation of 2-phenoxypropionic acid at the C-4 position of the phenyl ring. researchgate.net Various microorganisms have been screened for this specific capability. Fungal strains, in particular, have shown promise. For example, Aspergillus versicolor A12 and Penicillium oxalicum A5 have been identified as effective catalysts for the conversion of R-2-phenoxypropionic acid (R-PPA) to R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA). nih.govproquest.com After 72 hours of cultivation, Aspergillus versicolor A12 achieved a conversion rate of 40.24%. nih.govproquest.com

The entomopathogenic fungus Beauveria bassiana is also a notable biocatalyst for this transformation. nih.govnih.gov Studies have optimized fermentation conditions, including medium composition and cultivation parameters, to enhance production. nih.govnih.gov One study found that using rice bran as a substrate in solid-state fermentation (SSF) with Beauveria bassiana ZJB16007 resulted in a product yield of 77.78%. nih.gov Another investigation showed that adding hydrogen peroxide (H₂O₂) could induce and improve the hydroxylation activity of Beauveria bassiana CCN-A7, possibly by activating a peroxidase-type enzyme. nih.gov

Table 2: Microbial Hydroxylation of R-2-Phenoxypropionic Acid (R-PPA)

| Microorganism | Cultivation Method | Key Findings | Conversion/Yield |

|---|---|---|---|

| Aspergillus versicolor A12 | Shake flask | Highest bioconversion among several screened fungi. | 40.24% conversion nih.govproquest.com |

| Penicillium oxalicum A5 | Shake flask | Exhibited significant hydroxylation activity. | 21.18% conversion nih.govproquest.com |

| Beauveria bassiana CCN-A7 | Static cultivation | H₂O₂ addition improved HPOPA production 1.23-fold. | Titer improved from 9.60 g/L to 19.53 g/L nih.gov |

A specific class of enzymes known as unspecific peroxygenases (UPOs) has gained significant attention for their powerful catalytic abilities. frontiersin.org The UPO from the fungus Agrocybe aegerita (now also known as Cyclocybe aegerita) is a prime example. nih.govnih.gov This enzyme is a heme-thiolate protein that can catalyze a wide range of oxyfunctionalization reactions, using hydrogen peroxide as the oxygen donor. frontiersin.orgnih.govmdpi.com

The A. aegerita UPO has been shown to effectively catalyze the regioselective hydroxylation of R-2-phenoxypropionic acid to form R-2-(4-hydroxyphenoxy)propionic acid. nih.gov This biotransformation is of industrial interest due to its high specificity. nih.gov Research has focused on improving the expression and stability of this enzyme. Through directed evolution, an evolved variant (PaDa-I) was created that could be functionally expressed in yeast with significantly higher activity and stability, facilitating its practical application. frontiersin.orgnih.gov This biocatalytic system circumvents the need for complex cofactors required by other enzymes like P450 monooxygenases, simplifying its use in industrial processes. mdpi.com

Optimization of Microbial Fermentation Parameters (e.g., Beauveria bassiana)

Microbial hydroxylation represents a key biosynthetic route for producing chiral phenoxypropanoic acids. Research has focused on the fungus Beauveria bassiana for its ability to hydroxylate a precursor substrate into the desired product. Although the following optimization studies were conducted to produce the (R)-isomer, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), the parameters provide a foundational understanding for the fermentation of related chiral compounds.

The biotransformation involves the regioselective hydroxylation of (R)-2-phenoxypropionic acid (POPA) at the C-4 position of the phenol ring. nih.gov To enhance the efficiency of this conversion using Beauveria bassiana strains, researchers have systematically optimized various fermentation parameters.

Initial studies identified the optimal carbon source, organic nitrogen source, and inorganic nitrogen source to be glucose, peptone, and ammonium (B1175870) sulfate (B86663), respectively. researchgate.netnih.gov Further optimization focused on fermentation conditions and medium composition. A key finding was that static cultivation was more effective for HPOPA production by B. bassiana CCN-A7 than agitated culture. nih.govkoreascience.kr This is potentially due to better oxygen availability at the surface and the avoidance of shear stress damage to the fungal hyphae. koreascience.kr

A significant breakthrough was the discovery that the addition of hydrogen peroxide (H₂O₂) could enhance product titer, suggesting the involvement of a peroxidase-type enzyme whose activity depends on H₂O₂. nih.gov Using statistical methods like the Plackett-Burman design and Central Composite Design (CCD), key factors were identified and their optimal concentrations determined. nih.govacs.org The optimization of inoculum size and temperature was also found to be critical, with the highest titers achieved at 13.3% and 28°C, respectively. nih.govacs.org

Under the final optimized conditions, the HPOPA titer was significantly increased from a baseline of 9.60 g/L to 19.53 g/L, a 2.03-fold improvement. researchgate.netnih.gov

Table 1: Optimized Microbial Fermentation Parameters for HPOPA Production using Beauveria bassiana

| Parameter | Optimized Value | Source |

|---|---|---|

| Cultivation Method | Static Cultivation | nih.govkoreascience.kr |

| Carbon Source | Glucose | researchgate.netnih.gov |

| Organic Nitrogen Source | Peptone | researchgate.netnih.gov |

| Inorganic Nitrogen Source | Ammonium Sulfate | researchgate.netnih.gov |

| Temperature | 28°C | nih.govacs.org |

| Inoculum Size | 13.3% (v/v) | nih.govacs.org |

| Glucose Concentration | 38.81 g/L | researchgate.netacs.org |

| Peptone Concentration | 7.28 g/L | researchgate.netacs.org |

| H₂O₂ Supplement | 1.08 ml/100 ml | researchgate.netacs.org |

| Resulting Titer | 19.53 g/L | researchgate.netnih.gov |

Substrate and Pathway Engineering for Enhanced Bioconversion Efficiency

Beyond optimizing fermentation conditions, significant gains in product yield can be achieved by engineering the microbial catalyst itself. This involves two main strategies: enhancing the availability of precursor substrates and modifying the core enzymatic pathway to improve catalytic efficiency and selectivity.

A direct method to improve the productivity of the producing organism is through mutagenesis. In a study aimed at improving HPOPA production, the original Beauveria bassiana ZJB16002 strain was subjected to combined mutagenesis using ¹³⁷Cs-γ irradiation and the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG). nih.gov Through several rounds of this process, a mutant strain, CCN-7, was developed that exhibited significantly higher production capacity. This engineered strain achieved an HPOPA titer of 36.88 g/L, which was a 9.73-fold increase compared to the parent strain. nih.gov

The core of the bioconversion is the regioselective hydroxylation reaction, which is typically catalyzed by cytochrome P450 (P450) monooxygenases. nih.govnih.gov The efficiency and selectivity of these enzymes are prime targets for protein engineering. By altering the amino acid residues in the enzyme's active site, the substrate's orientation relative to the reactive heme center can be modified, thereby enabling or improving specific hydroxylation reactions. nih.govacs.org Future advancements in the production of this compound could involve the identification and engineering of the specific P450 enzyme in B. bassiana responsible for the C-4 hydroxylation.

Enzymatic Resolution Techniques for Enantiomeric Enrichment

When a chemical synthesis route produces a racemic mixture of (R,S)-2-(4-hydroxyphenoxy)propanoic acid, enzymatic resolution is a highly effective method for isolating the desired enantiomer. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the two.

The enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy)propionic acid has been successfully demonstrated using commercially available lipase (B570770) preparations from the yeast Candida rugosa. koreascience.kr The process involves the hydrolysis of the racemic methyl ester, (R,S)-2-(4-hydroxyphenoxy)propanoate. The lipase selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer largely unreacted.

In a study using an aqueous/organic biphasic system with toluene (B28343) as the organic phase, various Candida rugosa lipase preparations were tested. koreascience.kr The results showed that high enantiomeric excess (ee) of the remaining ester could be achieved. Depending on the specific lipase preparation used, enantiomeric excesses ranging from 88% to over 99% were obtained when the hydrolysis of the methyl ester was stopped at approximately 31% to 38% conversion. koreascience.kr This allows for the recovery of the unreacted (S)-ester or the produced (R)-acid with high chiral purity.

Advanced Synthetic Techniques for Chiral Purity Enhancement

Achieving the high levels of enantiomeric purity required for many applications often necessitates advanced synthetic and separation techniques that go beyond simple crystallization or basic resolution.

One such advanced method is kinetic resolution via enantioselective esterification . This technique employs a chiral catalyst to selectively esterify one enantiomer from a racemic acid mixture. For example, a method developed for various 2-aryloxypropanoic acids used (+)-benzotetramisole as a chiral acyl-transfer catalyst, pivalic anhydride (B1165640) as an activating agent, and a bulky achiral alcohol. nih.gov This system effectively separated racemic mixtures, affording the desired optically active carboxylic acids and their corresponding esters with high enantioselectivities. nih.gov This type of catalytic approach offers a sophisticated way to resolve racemates under controlled chemical conditions.

Another critical technique for both analytical assessment and preparative separation of enantiomers is chiral high-performance liquid chromatography (HPLC) . Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to elute from the column at different times. This allows for their separation and quantification. The direct enantiomeric resolution of 2-(4-hydroxyphenoxy)propanoic acid has been demonstrated on a CHIRALPAK® IA column. mdpi.com Similarly, the herbicide mecoprop, a related 2-aryloxypropanoic acid, has been resolved using an Enantiopac (α1-acid glycoprotein) chiral HPLC column. Chiral chromatography is an indispensable tool for verifying the enantiomeric purity of the final product and can also be scaled for preparative purposes to obtain highly pure enantiomers. nih.gov

Biological and Biochemical Mechanisms Associated with 2s 2 4 Hydroxyphenoxy Propanoic Acid

Interactions within Plant Systems and Metabolic Pathways

The primary biological significance of (2S)-2-(4-hydroxyphenoxy)propanoic acid and its derivatives, particularly its (R)-enantiomer, lies in their potent herbicidal activity. This action is rooted in the specific disruption of critical metabolic pathways essential for the growth of grass species.

Influence on Plant Growth Regulatory Mechanisms

This compound is a precursor to the aryloxyphenoxypropionate (AOPP or FOP) class of herbicides. frontiersin.orgchemicalbook.com These herbicides are systemic and are primarily used for the post-emergence control of grass weeds within broadleaf crops. ucanr.edu Upon application, the active compound is absorbed through the foliage and translocated via the phloem to the plant's regions of active growth, specifically the meristems. ucanr.edu

Within these meristematic tissues, the herbicidal action manifests by halting cell division and elongation. This cessation of growth is the primary regulatory effect. Over a period of several days, this leads to the progressive decay of the growing points, a characteristic symptom often referred to as "deadheart," where the newest leaves can be easily pulled from the whorl. ucanr.edu Other visible symptoms include chlorosis (yellowing) of new leaves and potential reddening or purpling of older foliage. ucanr.edu This targeted destruction of the plant's growth centers effectively regulates and ultimately terminates the plant's life cycle.

Modulation and Inhibition of Specific Plant Enzyme Activities

The biochemical mechanism underlying the herbicidal action of the AOPP class, derived from this compound, is the potent and selective inhibition of a single, vital enzyme: Acetyl-CoA Carboxylase (ACCase). frontiersin.orgucanr.edunih.gov ACCase is a biotin-containing enzyme that catalyzes the first committed step in the biosynthesis of fatty acids—the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. frontiersin.orgnih.gov

Fatty acids are indispensable components for plant survival, serving as the building blocks for cell membranes, cuticles, and energy storage molecules. By inhibiting ACCase, these herbicides effectively shut down the production of new fatty acids, thereby preventing the formation of new cells required for growth and maintenance. ucanr.edu

The selectivity of these herbicides is a key feature of their action. The ACCase enzyme in grass species (family Poaceae) is of a homomeric, eukaryotic-type structure, which is highly susceptible to inhibition by AOPP herbicides. In contrast, most broadleaf plants possess a heteromeric, prokaryotic-type ACCase in their plastids that is inherently insensitive to this class of compounds. frontiersin.orgucanr.edu This structural difference in the target enzyme is the basis for their selective use in controlling grass weeds in broadleaf crops.

Table 1: Plant Enzyme Inhibition by Aryloxyphenoxypropionates This interactive table summarizes the key details of the enzymatic inhibition in plants.

| Target Enzyme | Herbicide Class | Metabolic Pathway | Biochemical Function | Result of Inhibition |

|---|

Broader Biological Activities and Proposed Mechanistic Hypotheses (excluding clinical trials)

While the herbicidal activity of this compound derivatives is well-established, investigations into other biological effects are limited. However, based on its structural features as an arylpropionic acid, it is possible to propose mechanistic hypotheses for potential interactions with non-plant biological systems.

Investigations into Anti-inflammatory Properties (mechanistic studies)

Many compounds belonging to the 2-arylpropionic acid class are well-known non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) and ketoprofen (B1673614) being prominent examples. The primary anti-inflammatory mechanism of these drugs is the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. nih.govresearchgate.net These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. mdpi.com

Currently, there is a lack of direct in vitro or in vivo studies investigating the anti-inflammatory potential of this compound. However, given its structural analogy to NSAIDs, a plausible mechanistic hypothesis is that it could also act as a COX inhibitor. Such activity would depend on its ability to fit within the active site of the COX enzymes and interact with key amino acid residues to block substrate access. This remains a hypothesis pending direct experimental verification.

Receptor and Enzyme Binding Dynamics (in vitro and in silico analyses)

In silico (computational) and in vitro studies provide powerful tools to predict and confirm the binding of molecules to biological targets.

Plant ACCase Binding: For its established role as a herbicide, kinetic studies on related AOPP compounds have shown that they act as competitive inhibitors with respect to the acetyl-CoA substrate. researchgate.net This suggests that these inhibitors bind to the carboxyltransferase (CT) catalytic domain of the ACCase enzyme, effectively blocking the active site where acetyl-CoA would normally bind. researchgate.net This interaction prevents the enzyme from carrying out its function, leading to the herbicidal effect.

Hypothetical Binding to Mammalian Proteins: In the context of broader biological activity, molecular docking studies of other profen drugs have provided detailed insights into their binding dynamics with therapeutically relevant enzymes like COX and transport proteins like Human Serum Albumin (HSA).

In silico analyses of various NSAIDs have identified crucial interactions within the active site of COX enzymes. Key amino acid residues such as Arginine 120 (Arg120) and Tyrosine 355 (Tyr355) are frequently involved in forming hydrogen bonds with the carboxylic acid moiety of the inhibitors, anchoring them within the catalytic site. nih.gov It is hypothesized that if this compound were to possess anti-inflammatory activity, it would likely engage in similar interactions.

Furthermore, the binding of drugs to plasma proteins like HSA affects their distribution and availability. Docking studies have shown that profen drugs typically bind to a region on HSA known as Sudlow's site II, where they form hydrogen bonds with residues such as Arg410 and Tyr411. nih.gov

Table 2: Key Amino Acid Residues in Profen Drug Binding (Based on in silico studies of related compounds) This interactive table lists key residues involved in the binding of profen-class drugs to human protein targets, forming a basis for hypothetical interactions of this compound.

| Protein Target | Binding Site | Key Interacting Residues | Type of Interaction | Reference Compound(s) |

|---|---|---|---|---|

| Cyclooxygenase (COX) | Active Site | Arg120, Tyr355 | Hydrogen Bonding | Ibuprofen, various NSAIDs |

Coordination Chemistry and Material Science Applications of 2s 2 4 Hydroxyphenoxy Propanoic Acid Derivatives

Ligand Design and Metal Ion Complexation

The design of ligands is fundamental to the development of coordination complexes with desired properties. (2S)-2-(4-hydroxyphenoxy)propanoic acid is an attractive ligand due to its dual potential for coordination through the carboxylate group and the phenolic oxygen. This bifunctionality allows it to act as a bridge between metal centers, leading to the formation of extended structures like coordination polymers. The presence of a chiral center is particularly significant as it can impart chirality to the resulting metal-ligand assembly, which is crucial for applications in asymmetric catalysis and chiral recognition.

The synthesis of triorganotin(IV) complexes with carboxylate ligands like this compound is typically achieved through straightforward condensation reactions. researchgate.net A common method involves reacting the carboxylic acid with a triorganotin(IV) oxide or hydroxide (B78521), or with a triorganotin(IV) chloride in the presence of a base. bsmiab.org These reactions generally proceed in a 1:1 molar ratio of the ligand to the triorganotin(IV) moiety. nih.gov

The structural characterization of these complexes relies heavily on spectroscopic techniques. researchgate.netbsmiab.org Infrared (FTIR) spectroscopy is used to determine the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching frequencies of the COO group indicates its binding mode. A large Δν value typically suggests a monodentate coordination, whereas a smaller value points towards a bidentate or bridging coordination. bsmiab.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, provides detailed information about the structure in solution. bsmiab.org The chemical shift in ¹¹⁹Sn NMR is indicative of the coordination number of the tin atom. For many triorganotin(IV) carboxylates, the tin center is five-coordinate, adopting a trigonal bipyramidal geometry in both solid-state and solution. bsmiab.orgnih.gov In this geometry, the three organic groups (R) occupy the equatorial positions, while the carboxylate oxygen and another donor atom (if applicable) occupy the axial positions. nih.gov

Table 1: Representative Spectroscopic Data for Triorganotin(IV) Carboxylate Complexes This table presents typical data ranges for analogous compounds to illustrate structural characterization.

| Technique | Observation | Interpretation |

| FTIR | Δν (ν_asym(COO) - ν_sym_(COO)) < 200 cm⁻¹ | Bridging or bidentate carboxylate group |

| ¹¹⁹Sn NMR | Chemical shift (δ) between +25 and -329 ppm | Five-coordinate tin(IV) center |

| Mössbauer | Quadrupole splitting (Δ) > 2.5 mm s⁻¹ | Trigonal bipyramidal geometry |

The development of coordination polymers using cobalt(II) ions and bridging ligands has led to materials with interesting magnetic and structural properties. nih.gov The use of a chiral ligand such as this compound offers the potential to create chiral coordination polymers. In such a polymer, the ligand could bridge cobalt(II) centers using both its carboxylate and phenoxy groups, potentially forming one-, two-, or three-dimensional networks.

A synthetic approach could involve the hydrothermal reaction of a cobalt(II) salt, like cobalt sulfate (B86663) (CoSO₄), with the ligand. nih.gov The resulting structure would be highly dependent on the reaction conditions, such as temperature, pH, and the presence of co-ligands. The Co(II) ion, typically preferring an octahedral coordination geometry, could be coordinated by oxygen atoms from the carboxylate groups of the ligand and water molecules. nih.gov If auxiliary ligands, such as bipyridine, are introduced, they can link the cobalt centers into extended chains, with the primary chiral ligand decorating this backbone. nih.gov The inherent chirality of the (2S)-2-(4-hydroxyphenoxy)propanoate ligand could guide the self-assembly process to yield a homochiral or helical polymer chain.

Catalytic Potentials of Derived Coordination Complexes

Metal complexes derived from functionalized ligands are widely explored for their catalytic activities. The combination of a Lewis acidic metal center and a tailored organic ligand can create a synergistic catalytic system for various organic transformations.

Coordination complexes of this compound hold potential as catalysts for C-C bond-forming reactions like the aldol (B89426) reaction. The catalytic cycle could proceed via a metal-mediated mechanism. The metal center of the complex can function as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde substrate to increase its electrophilicity.

Simultaneously, the ligand framework can play a crucial role. The chiral environment provided by the (2S) stereocenter could induce enantioselectivity in the reaction, favoring the formation of one stereoisomer of the aldol product over the other. In some catalytic systems, the ligand itself can participate directly in the reaction mechanism. For instance, metal coordination can enhance the organocatalytic potential of a ligand. nih.gov While the aldol reaction is often catalyzed by amine-based organocatalysts through an enamine mechanism, metal complexes can offer alternative or enhanced pathways. nih.govnih.gov The design of such a catalyst would aim to create a specific coordination sphere around the metal ion that facilitates both the activation of substrates and the stereochemical control of the product formation.

Exploratory Biomedical Applications of Metal Complexes (mechanistic/in vitro focus)

The incorporation of metal ions into organic molecules with biological relevance is a well-established strategy for the development of therapeutic agents. nih.gov Metal complexes can exhibit enhanced biological activity compared to the free organic ligands. nih.govmdpi.com

Metal-based drugs are a cornerstone of cancer chemotherapy, and research into new metal complexes with antitumor activity is a burgeoning field. nih.gov Organotin(IV) complexes, in particular, have been shown to possess significant in vitro cytotoxic activity against a range of human cancer cell lines. nih.gov The biological activity of these compounds is often significantly higher than that of the free ligands. nih.gov

Complexes derived from this compound would be candidates for such investigations. The proposed mechanism of action for many cytotoxic metal complexes involves their interaction with cellular macromolecules like DNA or critical enzymes. nih.govmonash.edu For example, triorganotin(IV) complexes have been found to induce apoptosis in cancer cells. In vitro studies using cell lines such as human colorectal carcinoma (HCT-116) or breast adenocarcinoma (MCF-7) are common for evaluating the antitumor potential of new compounds. mdpi.comnih.gov The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. Lower IC₅₀ values indicate higher potency.

Table 2: Example In Vitro Cytotoxicity of Related Metal Complexes Against Human Cancer Cell Lines This table presents data for analogous compounds to illustrate the concept of evaluating antitumor properties. The specific complexes of this compound would require experimental validation.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triphenyltin(IV) Hydroxybenzoate | Sarcoma (Wistar rat) | < 0.2 | nih.gov |

| Copper(II) Complex | HCT-116 (Colorectal) | 0.18 | nih.gov |

| Nickel(II) Complex | HCT-116 (Colorectal) | 0.205 | nih.gov |

| Platinum(II) Flavonol Complex | MCF-7 (Breast) | ~25 | mdpi.com |

Assessment of Antimicrobial Activities of Metal Complexes

The development of novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Metal complexes of organic ligands represent a promising avenue for new therapeutic agents, as chelation can significantly enhance the biological activity of the parent organic molecule. The antimicrobial potential of metal complexes derived from this compound and its analogues is typically evaluated against a panel of pathogenic bacteria and fungi.

The enhanced antimicrobial efficacy of metal complexes is often explained by chelation theory. mdpi.com Chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. mdpi.comnih.gov This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of microbial cell membranes, allowing for greater interaction with intracellular targets. nih.gov Once inside the cell, the complex can disrupt normal cellular processes by binding to enzymes or DNA, or by generating reactive oxygen species (ROS) that cause oxidative damage to cellular components. nih.govnih.gov The mode of action can be either bacteriostatic (inhibiting growth) or bactericidal (killing the microbe). nih.gov

Assessment of antimicrobial activity is primarily conducted using in vitro methods such as the agar (B569324) well diffusion method and by determining the Minimum Inhibitory Concentration (MIC). nih.govresearchgate.netresearchgate.net The agar well diffusion method provides a qualitative assessment of antimicrobial activity by measuring the diameter of the inhibition zone around a well containing the test compound. nih.govresearchgate.net The MIC value offers a quantitative measure, defining the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.netnih.gov

Antibacterial Activity

Metal complexes of ligands structurally similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, zinc(II) complexes are known to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. researchgate.netdoaj.org The mechanism of zinc's antibacterial action can be direct, involving the destabilization of the microbial membrane, or indirect, through interaction with nucleic acids and deactivation of respiratory enzymes. nih.govresearchgate.net

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the title compound, revealed that while the parent acid showed weak activity, its derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov Similarly, zinc(II) complexes of other carboxylates and Schiff bases have shown potent activity, often exceeding that of the free ligand or the metal salt alone. researchgate.netmdpi.comacademicjournals.org The complexation is crucial for the antibacterial effect, as it stabilizes the compound and increases its ability to cross cell membranes. mdpi.com

Below is a table summarizing the typical antibacterial activity data found for related metal complexes.

| Complex Type | Bacterial Strain | Method | Result (e.g., Inhibition Zone / MIC) | Reference |

| Zinc(II) Complexes | Staphylococcus aureus (Gram-positive) | Agar Well Diffusion | Inhibition Zone: 6-20 mm | researchgate.netacademicjournals.org |

| Zinc(II) Complexes | Escherichia coli (Gram-negative) | Agar Well Diffusion | Inhibition Zone: 7-20 mm | researchgate.netacademicjournals.org |

| Copper(II) Complexes | Staphylococcus aureus (Gram-positive) | MIC Assay | MIC: 8 µg/mL | nih.gov |

| Copper(II) Complexes | Escherichia coli (Gram-negative) | MIC Assay | Varies with complex structure | nih.gov |

| Iron(III) Complexes | Staphylococcus aureus (Gram-positive) | Well Diffusion | Concentration-dependent inhibition | mdpi.com |

| Iron(III) Complexes | Escherichia coli (Gram-negative) | Well Diffusion | Concentration-dependent inhibition | mdpi.com |

Antifungal Activity

The antifungal properties of metal complexes are also a significant area of investigation. Copper(II) complexes, in particular, have shown broad-spectrum antifungal activity. mdpi.comnih.govnih.gov The coordination of the ligand with the Cu(II) ion often significantly improves activity against various fungal strains compared to the free ligand. mdpi.com This enhancement is attributed to factors like the charge distribution, shape, and redox potential of the metal chelate. mdpi.com

Evaluations of copper(II) complexes against fungi such as Aspergillus niger and Candida albicans have demonstrated their potential as potent antifungal agents. nih.govnih.gov For example, some copper(II) complexes of macrocyclic ligands have shown MIC values in the range of 8–28 µg/ml against various fungi. nih.gov In some cases, the activity of the synthesized complexes is superior to that of standard antifungal drugs like fluconazole. mdpi.com The antifungal action can be fungicidal, as demonstrated by the determination of the minimum fungicidal concentration (MFC). mdpi.com

The table below presents representative data on the antifungal activity of related metal complexes.

| Complex Type | Fungal Strain | Method | Result (e.g., MIC) | Reference |

| Copper(II) Complexes | Aspergillus niger | Serial Dilution (MIC) | 8-28 µg/ml | nih.gov |

| Copper(II) Complexes | Candida albicans | Serial Dilution (MIC) | 8-28 µg/ml | nih.gov |

| Copper(II) Complexes | Aspergillus flavus | Well Diffusion | Inhibition Zone: ~23 mm (125 µg/mL) | mdpi.com |

| Zinc(II) Complexes | Candida albicans | MIC Assay | Activity can be ~4x higher than fluconazole | nih.gov |

| Zinc(II) Complexes | Aspergillus niger | MIC Assay | Activity can be ~10x higher than fluconazole | nih.gov |

| Nickel(II) Complexes | Candida albicans | MIC Assay | Significant activity reported | semanticscholar.org |

Future Research Directions and Translational Perspectives

Development of Novel Biocatalytic Systems for Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical and agrochemical industries. researchgate.netmdpi.com For aryloxyphenoxypropionic acid-type herbicides, the R-isomer of 2-(4-hydroxyphenoxy)propanoic acid (HPOPA) is the key active intermediate. nih.govnih.gov Traditional chemical synthesis methods for chiral molecules often face challenges such as the need for expensive reagents, low yields, and issues with enantiomeric purity. chemicalbook.com Consequently, biocatalysis has emerged as a powerful and sustainable alternative, utilizing the high selectivity of enzymes to produce single enantiomers under mild conditions. mdpi.comrjeid.com

Future research is focused on discovering and engineering novel microbial enzymes and whole-cell systems for more efficient stereoselective synthesis. nih.gov One promising approach is the regioselective hydroxylation of (R)-2-phenoxypropionic acid using microbial strains, which can lead to high yields of the desired (R)-HPOPA without significant byproducts. chemicalbook.com For instance, the fungus Beauveria bassiana has been identified as a candidate for producing (R)-2-(4-hydroxyphenoxy)propanoic acid. nih.govnih.gov Optimization of fermentation conditions, such as static cultivation and the addition of reactive oxygen species (ROS) like hydrogen peroxide, has been shown to significantly increase product titers. nih.govnih.gov Further research into the specific enzymes involved, such as peroxidases, could unlock new strategies for enhancing production. nih.gov

Another key area is the development of robust immobilized enzyme systems and chemoenzymatic processes. researchgate.netresearchgate.net Immobilization enhances enzyme stability and reusability, which are critical for industrial-scale applications. researchgate.net The combination of biocatalytic steps with chemical transformations in a "telescoped" synthesis can streamline production, reduce waste, and avoid costly purification of intermediates. researchgate.net The use of recombinant enzymes, produced in engineered microorganisms like E. coli, and the application of directed evolution can further tailor enzyme properties for specific substrates and reaction conditions, paving the way for highly efficient and sustainable production of (2S)-2-(4-hydroxyphenoxy)propanoic acid. mdpi.comresearchgate.net

Table 1: Comparison of Synthesis Strategies for this compound

| Synthesis Strategy | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Chemical Resolution | Established methodology. | Expensive resolving agents, often results in a theoretical maximum yield of 50%, potential for racemization. chemicalbook.comwikipedia.org | Development of more efficient and cost-effective resolving agents. |

| Asymmetric Synthesis | Potential for high enantiomeric excess. | Often requires complex catalysts and stringent reaction conditions, may have substrate limitations. chemicalbook.com | Design of novel, highly selective, and robust catalysts. |

| Biocatalytic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govwikipedia.org | Limited to a 50% theoretical yield, requires efficient separation of product from unreacted substrate. nih.gov | Discovery of new enzymes with high selectivity (s-factor > 50) to achieve high ee and yield. wikipedia.org |

| Biocatalytic Asymmetric Synthesis | Potential for 100% theoretical yield, high stereoselectivity, green process. nih.govnih.gov | Enzyme discovery and optimization, cofactor regeneration, substrate and product inhibition. nih.govresearchgate.net | Engineering of enzymes (e.g., ene-reductases, dehalogenases) and microbial hosts for improved activity and stability. researchgate.net |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical reactions, can create novel pathways. rjeid.comresearchgate.net | Requires careful integration of biological and chemical steps, potential for catalyst incompatibility. | Designing telescoped and one-pot processes to improve efficiency and reduce intermediate purification steps. researchgate.net |

Exploration of Advanced Derivatization for Enhanced Biological Specificity

The core structure of this compound serves as a versatile scaffold for creating a wide range of derivatives with potentially enhanced or novel biological activities. nih.govnih.gov While its primary application is in herbicides, derivatization of the carboxylic acid, phenolic hydroxyl, or aromatic ring opens possibilities for applications in medicine and materials science.

Future research will likely focus on synthesizing and evaluating novel esters, amides, and other functionalized analogues. nih.govnih.gov For example, the synthesis of aryloxyacetamide derivatives has been explored for neuroprotective agents, demonstrating that modification of the core structure can lead to compounds with entirely different therapeutic applications. nih.gov Structure-activity relationship (SAR) studies are crucial in this context to understand how specific structural modifications influence biological targets. nih.gov By systematically altering functional groups, researchers can fine-tune properties like target affinity, selectivity, and pharmacokinetic profiles.

Advanced derivatization strategies also include the development of prodrugs or targeted delivery systems. By attaching specific moieties, the parent compound can be directed to particular tissues or cells, increasing efficacy while minimizing off-target effects. The exploration of these derivatives could lead to the discovery of new lead compounds for treating various diseases. nih.gov

Expansion of Coordination Chemistry Applications with Novel Metal Centers

The carboxylic acid and phenolic hydroxyl groups of this compound make it an excellent ligand for coordinating with a variety of metal ions. sigmaaldrich.com The resulting metal complexes can exhibit unique structural, catalytic, and magnetic properties, offering a rich field for future investigation.

Research in this area will aim to synthesize and characterize new coordination polymers and metal-organic frameworks (MOFs) using this compound as a chiral building block. sigmaaldrich.com The incorporation of this chiral ligand can induce chirality in the resulting supramolecular structure, which is highly desirable for applications in asymmetric catalysis, chiral separations, and sensing. For instance, a Co(II)-based chiral coordination polymer has already been shown to have catalytic activity in aldol (B89426) reactions. sigmaaldrich.com

Exploring a wider range of metal centers, including earth-abundant metals like iron and cobalt, as well as lanthanides, could lead to novel materials with interesting properties. nih.govrsc.orgrsc.org Lanthanide complexes are known for their unique luminescent and magnetic characteristics, and incorporating a chiral ligand like this compound could lead to materials for optical devices or as contrast agents in medical imaging. rsc.org The study of how different metal centers and coordination geometries influence the catalytic activity and physical properties of these complexes is a key direction for future work. mdpi.com

Table 2: Potential Metal Centers for Coordination with this compound and Their Applications

| Metal Center | Potential Coordination Geometry | Potential Applications | Rationale / Research Direction |

|---|---|---|---|

| Cobalt (Co) | Octahedral, Tetrahedral | Asymmetric Catalysis (e.g., Aldol reactions), Magnetic Materials. sigmaaldrich.comrsc.org | Explore synthesis of chiral coordination polymers; investigate the influence of the chiral ligand on catalytic selectivity and magnetic behavior. |

| Zinc (Zn) | Tetrahedral | Catalysis (e.g., Ring-Opening Polymerization), Luminescent materials. mdpi.com | Investigate the role of Zn complexes in transesterification and polymerization reactions; explore the potential for creating luminescent sensors. |

| Copper (Cu) | Square Planar, Octahedral | Antitumor agents, Catalysis. nih.gov | Synthesize and evaluate the cytotoxic activity of new Cu(II) complexes against various cell lines, building on findings from similar structures. nih.gov |

| Lanthanides (Ln) | High coordination numbers (e.g., 8, 9) | Chiral Probes, Magnetic Materials, Optics. rsc.org | Synthesize novel lanthanide complexes and study their photoluminescent and magnetic properties, focusing on how the ligand's chirality influences these characteristics. |

| Iron (Fe) | Octahedral | Bio-inspired Catalysis, Earth-Abundant Chromophores. nih.gov | Design and screen for Fe(II)/Fe(III) complexes with specific optical absorption properties for applications in dyes and sensors. |

| Tin (Sn) | Tetrahedral, Trigonal Bipyramidal | Biologically active compounds (e.g., antifungal/antibacterial). sigmaaldrich.com | Prepare and characterize new triorganotin(IV) complexes to evaluate their potential as agrochemicals or therapeutic agents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.